

How to reduce red blood cell contamination in Lymphoprep gradients.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lymphoprep*

Cat. No.: *B1260219*

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Technical Support Center: Optimizing Lymphoprep™ Gradients

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize red blood cell (RBC) contamination during peripheral blood mononuclear cell (PBMC) isolation using **Lymphoprep™** gradients.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of red blood cell contamination in **Lymphoprep™** gradients?

Red blood cell (RBC) contamination during PBMC isolation can stem from several factors. Key reasons include improper sample handling, suboptimal temperature of reagents, incorrect centrifugation parameters, and poor layering technique.^{[1][2]} Processing blood samples older than 48 hours can also lead to increased RBC and granulocyte contamination as the density of these cells changes over time.^{[1][2]}

Q2: How does temperature affect the separation process?

Temperature is a critical factor for successful PBMC isolation. Both the blood sample and the **Lymphoprep™** medium should be at room temperature (18–26 °C) for optimal separation. Using cold reagents can lead to low yields of mononuclear cells, cell clumping, and increased

RBC contamination. It's important to allow reagents stored at 2–8 °C to warm to room temperature for a sufficient amount of time, which could be several hours for larger volumes.

Q3: Can the age of the blood sample impact RBC contamination?

Yes, the age of the blood sample is a significant factor. Processing blood within a few hours of collection is ideal. With samples older than 48 hours, the density of granulocytes and red blood cells can change, leading to their contamination in the PBMC layer.^{[1][2]} For blood stored for more than two hours, increasing the centrifugation time to 30 minutes may be necessary.^[3]

Q4: What should I do if I consistently get high RBC contamination?

If you consistently experience high RBC contamination, a post-separation RBC lysis step is a common and effective solution.^{[1][4]} Commercially available RBC lysis buffers, often containing ammonium chloride, can be used to selectively lyse contaminating red blood cells while leaving leukocytes intact.^{[5][6]} However, it's important to note that lysis buffers can sometimes impact the viability of certain cell types.^[7]

Q5: Are there alternative methods to simplify the process and reduce contamination?

Yes, systems like SepMate™ tubes can be used in conjunction with **Lymphoprep™** to simplify the layering process.^{[2][8]} These tubes contain an insert that allows for rapid layering of the blood over the density gradient medium without mixing, which can reduce user variability and improve the consistency of separation.^{[2][8]}

Troubleshooting Guide

This guide addresses specific issues that can lead to red blood cell contamination.

Issue	Potential Cause	Recommended Solution	Citations
Visible Red Streaks in PBMC Layer	Improper layering of blood onto the Lymphoprep™ gradient, causing mixing of the layers.	Gently layer the diluted blood onto the Lymphoprep™ by tilting the tube and letting the blood run down the side. Alternatively, use a SepMate™ tube to prevent mixing.	[2][3][8]
Entire Lymphoprep™ Layer is Red	Delay between layering the blood and starting centrifugation.	Centrifuge the tubes immediately after layering the blood to prevent the dispersal of red blood cells into the gradient medium.	
Large, Red Pellet After Washing	Significant RBC contamination in the collected PBMC layer.	Implement a post-wash RBC lysis step using a suitable lysis buffer.	[1][9]
Low PBMC Yield and High RBC Contamination	Incorrect centrifugation speed or time.	Ensure the centrifuge is set to the recommended speed (e.g., 800 x g) and time (20 minutes). For older blood samples, increase centrifugation time to 30 minutes.	[3]
Inconsistent Results Between Samples	Variability in sample quality or handling.	Standardize the protocol, ensuring consistent blood dilution, reagent temperatures, and	[1]

		centrifugation parameters for all samples. For troubleshooting, consider processing a single donor's blood in two separate tubes to distinguish between sample-specific issues and user-related variability.
Difficulty in Identifying the PBMC Layer	Thin PBMC layer due to low white blood cell count in the original sample.	Be meticulous when aspirating the PBMC layer. It may be helpful to collect a small amount of the plasma above and the Lymphoprep™ below the interface to ensure collection of all mononuclear cells, followed by an RBC lysis step to clean up the sample. [4]

Experimental Protocols

Standard Lymphoprep™ Protocol for PBMC Isolation

This protocol is a standard method for isolating PBMCs from whole blood.

- Preparation:
 - Ensure both the anticoagulated whole blood and **Lymphoprep™** are at room temperature (18-26°C).[3]
 - Dilute the whole blood 1:1 with a balanced salt solution (e.g., PBS).[3][10]

- Layering:
 - Add 15 mL of **Lymphoprep**[™] to a 50 mL conical centrifuge tube.
 - Carefully layer 30-35 mL of the diluted blood on top of the **Lymphoprep**[™], minimizing mixing of the two layers. This can be achieved by tilting the tube and allowing the blood to flow slowly down the inner wall.[\[3\]](#)[\[11\]](#)
- Centrifugation:
 - Centrifuge the tubes at 800 x g for 20 minutes at room temperature with the centrifuge brake turned off.[\[3\]](#) For blood stored for over 2 hours, increase the centrifugation time to 30 minutes.[\[3\]](#)
- Harvesting:
 - After centrifugation, carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer at the plasma/**Lymphoprep**[™] interface.
 - Collect the mononuclear cell layer using a sterile pipette.[\[12\]](#)
- Washing:
 - Transfer the collected cells to a new centrifuge tube and wash by adding an excess of balanced salt solution.
 - Centrifuge at 300 x g for 10 minutes at room temperature.
 - Discard the supernatant and resuspend the cell pellet. Repeat the wash step.

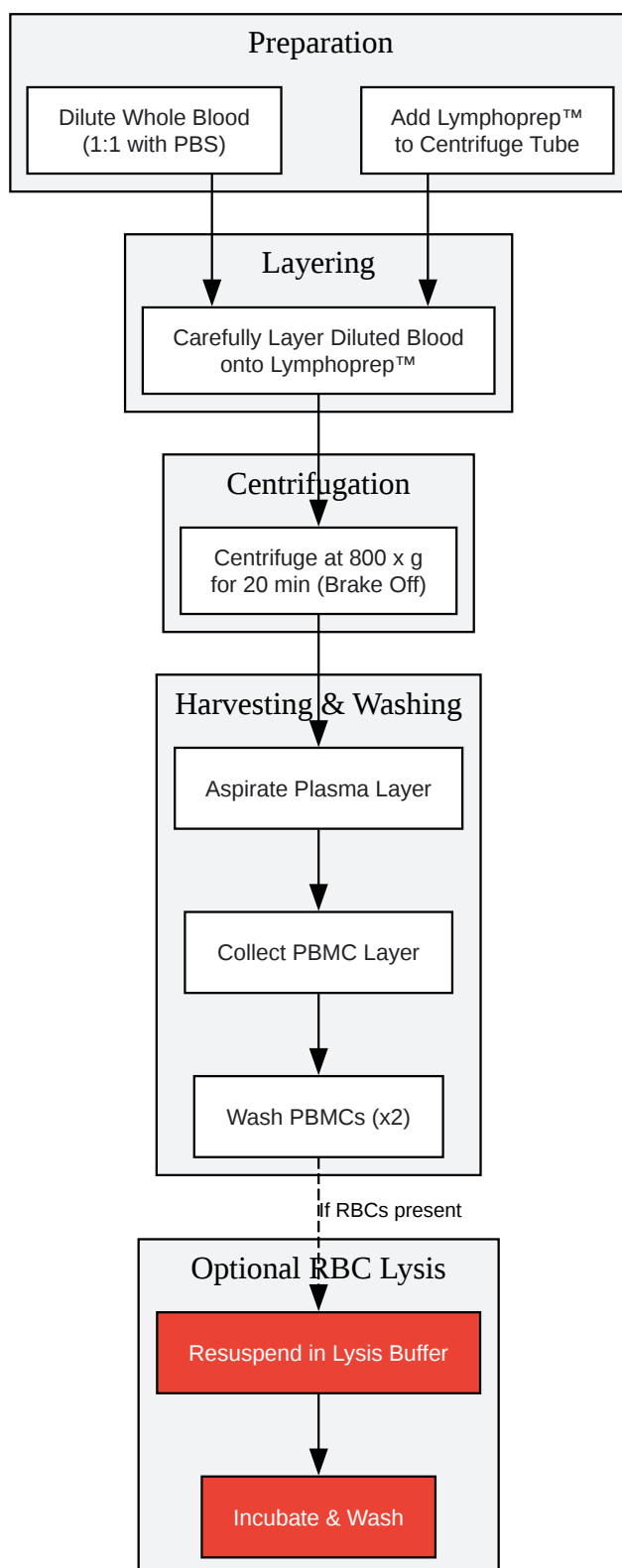
Optional Post-Isolation RBC Lysis

- After the final wash step of the standard protocol, resuspend the cell pellet in 1-2 mL of a commercial RBC lysis buffer.
- Incubate for 5-10 minutes at room temperature.[\[9\]](#)
- Add an excess of balanced salt solution to stop the lysis reaction.

- Centrifuge at 300 x g for 10 minutes.
- Discard the supernatant and resuspend the PBMC pellet in the desired medium.

Visual Guides

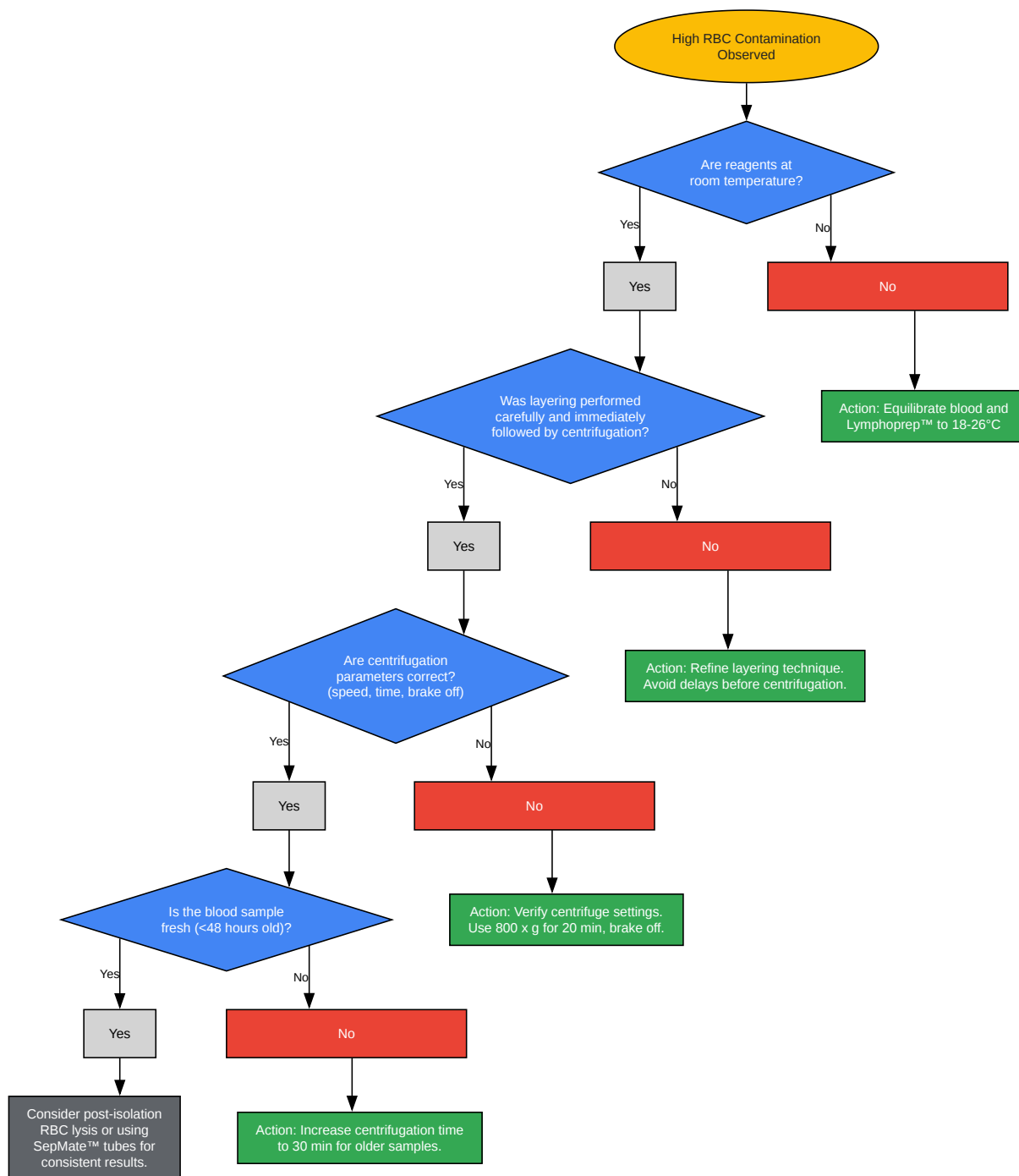
Experimental Workflow for Density Gradient Centrifugation



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Caption: Workflow for PBMC isolation using **Lymphoprep™**.

Troubleshooting Flowchart for RBC Contamination



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- To cite this document: BenchChem. [How to reduce red blood cell contamination in Lymphoprep gradients.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260219#how-to-reduce-red-blood-cell-contamination-in-lymphoprep-gradients]

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